![molecular formula C11H15N5S2 B1372797 4-{[4-(1,3-Thiazol-2-yl)piperazin-1-yl]methyl}-1,3-thiazol-2-amine CAS No. 1094359-25-7](/img/structure/B1372797.png)
4-{[4-(1,3-Thiazol-2-yl)piperazin-1-yl]methyl}-1,3-thiazol-2-amine
Overview
Description
“4-{[4-(1,3-Thiazol-2-yl)piperazin-1-yl]methyl}-1,3-thiazol-2-amine” is a compound with the CAS Number: 1016679-74-5 . It has a molecular weight of 274.39 . The IUPAC name of this compound is 4-{[4-(1,3-thiazol-2-yl)-1-piperazinyl]methyl}aniline .
Synthesis Analysis
The synthesis of similar compounds involves a multi-step procedure . The structures of the synthesized compounds are characterized by IR, 1H NMR, 13C NMR, and mass spectral techniques . The synthesized compounds are evaluated for drug likeness or “drugability” according to Lipinski’s rule of five (RO5) .Molecular Structure Analysis
The Inchi Code of this compound is 1S/C14H18N4S/c15-13-3-1-12(2-4-13)11-17-6-8-18(9-7-17)14-16-5-10-19-14/h1-5,10H,6-9,11,15H2 .Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied . The development of new analogs of bioactive heterocyclic compounds is a major challenge in synthetic organic and medicinal chemistry .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed .Scientific Research Applications
Antimicrobial Activity
Thiazole derivatives are known for their potent antimicrobial properties. They can act against a broad spectrum of microorganisms by interfering with the synthesis of bacterial cell walls or DNA replication. The compound could be explored for its efficacy against resistant strains of bacteria, offering a new avenue for antibiotic development .
Anticancer Activity
The structural complexity of thiazole derivatives makes them suitable candidates for anticancer drugs. They can inhibit cell proliferation and induce apoptosis in cancer cells. Research could focus on the compound’s potential as a chemotherapeutic agent, particularly in targeting specific cancer cell lines .
Neuroprotective Applications
Thiazoles have shown promise in neuroprotection, which is crucial for diseases like Alzheimer’s and Parkinson’s. The compound could be studied for its ability to protect neuronal cells from oxidative stress and apoptosis, which are common pathways leading to neurodegenerative diseases .
Anti-Inflammatory and Analgesic Effects
Due to their anti-inflammatory properties, thiazole derivatives can be used to develop new anti-inflammatory drugs with fewer side effects. Additionally, their analgesic effects make them suitable for pain management research, potentially leading to new painkillers .
Antiviral and Antiretroviral Therapy
Thiazole compounds have been effective in antiviral therapies, including treatment for HIV. The compound’s application could be extended to other viral infections, exploring its mechanism of action and potential as an antiretroviral agent .
Antidiabetic Research
Thiazole derivatives can play a role in antidiabetic drug development. They may help in modulating insulin release or improving insulin sensitivity. Research into the compound’s application in diabetes management could lead to novel treatments .
Cardiovascular Applications
Thiazole derivatives can exhibit antihypertensive activity, making them candidates for cardiovascular drug research. The compound could be investigated for its potential effects on blood pressure regulation and prevention of heart diseases .
Agricultural Applications
In agriculture, thiazole derivatives can be used as fungicides or growth promoters. The compound could be studied for its effectiveness in protecting crops from fungal infections or enhancing crop yield .
Future Directions
The development of new analogs of bioactive heterocyclic compounds is a major challenge in synthetic organic and medicinal chemistry . Several heterocyclic compounds exhibit good biological activity almost without any replacements, implying that their heterocyclic center is unquestionably a component of the pharmacophore .
properties
IUPAC Name |
4-[[4-(1,3-thiazol-2-yl)piperazin-1-yl]methyl]-1,3-thiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5S2/c12-10-14-9(8-18-10)7-15-2-4-16(5-3-15)11-13-1-6-17-11/h1,6,8H,2-5,7H2,(H2,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHAIWKJERXUHND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CSC(=N2)N)C3=NC=CS3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[4-(1,3-Thiazol-2-yl)piperazin-1-yl]methyl}-1,3-thiazol-2-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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